6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Overview
Description
The compound “6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” is a derivative of spiro[4.4]nonane . Spiro[4.4]nonane is a type of organic compound characterized by two cycloalkane rings of equal size that share one carbon atom .
Synthesis Analysis
The synthesis of spiro[4.4]nonane derivatives has been achieved through various methods. One such method involves a practical asymmetric synthesis that allows the gram-scale preparation of both enantiomers of spiro[4.4]nonane-1,6-dione with excellent enantiopurities .Molecular Structure Analysis
The molecular structure of “6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” is derived from spiro[4.4]nonane . The compound has a complex structure that includes a spirocyclic core .Chemical Reactions Analysis
The synthesis of 1-azaspiro[4.4]nonane derivatives has been enabled by a domino radical bicyclization process. This process involves the formation and capture of alkoxyaminyl radicals . Another method for the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives is based on a Diels–Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct .Scientific Research Applications
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- Application : 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives have shown antimicrobial activity .
- Method : The synthesis involves the development of an efficient method for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives .
- Results : The synthesized compounds showed promising antimicrobial activity .
Future Directions
The future directions in the study and application of “6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” and its derivatives could involve further exploration of their synthesis methods and potential biological activities . The development of more efficient and practical synthetic procedures, as well as the investigation of their potential therapeutic applications, could be areas of interest for future research .
properties
IUPAC Name |
9-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-4-5-2-1-3-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIPSFGMEFMOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)C(=O)NC(=O)N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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